N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide
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Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Vic-Dioximes and Metal Complexes : A study by Canpolat and Kaya (2004) explored the synthesis of vic-dioxime ligands, including ones containing the 1,4-dioxaspiro[4.5]dec-2-ylmethyl group. These ligands were used to create metal complexes with Cobalt(II), Nickel(II), Copper(II), and Zinc(II) (Canpolat & Kaya, 2004).
Application in Neuroprotection and Pain Control
- Neuroprotective and Pain Control Properties : A 2017 study highlighted the synthesis of derivatives of N1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-N2-(1-phenylethyl)oxalamide as 5-HT1A receptor agonists. These derivatives demonstrated potential in neuroprotection and pain control, indicating a new strategy for managing pain (Franchini et al., 2017).
Exploration in Chemical Synthesis
- Synthesis of Bifunctional Synthetic Intermediate : Zhang Feng-bao (2006) focused on synthesizing 1,4-Dioxaspiro[4.5]decan-8-one, a bifunctional synthetic intermediate derived from the 1,4-dioxaspiro structure. This compound has applications in synthesizing pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Applications in Antihypertensive Research
- Antihypertensive Activity Study : Caroon et al. (1981) synthesized a series of compounds related to the 1,4-dioxaspiro structure to explore their potential as antihypertensive agents. This research contributes to understanding the role of such compounds in managing hypertension (Caroon et al., 1981).
Insect Pheromone Research
- Role in Insect Pheromones : Francke and Kitching (2001) investigated spiroacetals, including 1,6-dioxaspiro[4.5]decane, as constituents of insect secretions. They found that these compounds play a significant role in insect pheromones, impacting behaviors such as aggregation and mating (Francke & Kitching, 2001).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-14(15-8-4-2-5-9-15)21-18(23)17(22)20-12-16-13-24-19(25-16)10-6-3-7-11-19/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLYDRPTRFXHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide |
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